molecular formula C20H18N4O2S B12171694 N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12171694
M. Wt: 378.4 g/mol
InChI Key: JTEYPZRKTGZQDR-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid molecular architecture, incorporating both an indole and a pyridazinone moiety linked via an acetamide group. The indole scaffold is a privileged structure in pharmacology, known to be present in a wide range of bioactive molecules . Indole derivatives have demonstrated diverse biological activities, creating considerable interest among researchers to synthesize and investigate new analogues for therapeutic potential . The specific inclusion of a pyridazinone core, as seen in this molecule, is a motif explored in the development of compounds for various research applications, including the modulation of biological targets involved in cell proliferation . For instance, recent patent literature details that pyridazinone-derived compounds can be designed as small-molecule modulators for targets like MYC, which plays a critical role in regulating cell growth and division and is a key protein of interest in oncology research . The integration of the thiophene ring further enhances the compound's potential for structure-activity relationship (SAR) studies, allowing researchers to probe interactions with biological systems. This molecule is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations, such as in vitro assay development, target validation, and as a building block for further chemical synthesis. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and inhibitory potential against specific enzymes or cellular pathways. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c25-19(21-10-12-23-11-9-15-4-1-2-5-17(15)23)14-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25)

InChI Key

JTEYPZRKTGZQDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

  • Diketone Formation : A thiophene-containing diketone (e.g., 3-thiophen-2-yl-2,4-dioxobutane) is prepared.

  • Cyclocondensation : The diketone reacts with hydrazine hydrate under reflux in anhydrous benzene to form the pyridazinone ring.

Table 1: Representative Conditions for Pyridazinone Synthesis

ParameterValueSource
SolventAnhydrous benzene
TemperatureReflux (80–100°C)
Reaction Time6–8 hours
Yield70–85% (analogous compounds)

Stage 2: Functionalization at Position 2

Functionalization at position 2 of the pyridazinone involves chlorination to introduce a reactive site for subsequent nucleophilic substitution.

Chlorination Protocol

  • Reagent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Conditions : Heating the pyridazinone in POCl₃ for 30 minutes to 3 hours.

Table 2: Chlorination Outcomes

SubstrateProductYield (%)Source
6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl2-Chloro-6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl80–90
ParameterValueSource
SolventDichloromethane or THF
BaseK₂CO₃ or Et₃N
Temperature0–25°C (for sensitive intermediates)

Critical Challenges and Solutions

Regioselectivity

  • Problem : Position 2 of the pyridazinone is sterically hindered, complicating substitution.

  • Solution : Use bulky bases (e.g., NaH) or polar aprotic solvents (e.g., DMF) to enhance reactivity.

Amide Stability

  • Problem : Hydrolysis of the acetamide under acidic conditions.

  • Solution : Use anhydrous conditions and mild bases (e.g., K₂CO₃) during substitution.

Spectroscopic Characterization

The final compound is characterized using ¹H NMR , ¹³C NMR , and HRMS . Key spectral features include:

  • ¹H NMR :

    • δ 8.2–8.5 ppm (indole aromatic protons).

    • δ 3.2–3.5 ppm (CH₂ of ethyl chain).

    • δ 2.1–2.3 ppm (acetamide methyl group).

  • IR : Absorption at ~1670 cm⁻¹ (C=O of acetamide).

Alternative Synthetic Routes

One-Pot Synthesis

  • Reagents : Thiophene-2-carbaldehyde, ethyl 2-cyanoacetate, ammonium acetate, and hydrazine.

  • Conditions : Reflux in ethanol to form the pyridazinone directly.

Microwave-Assisted Synthesis

  • Advantage : Reduced reaction time (1–2 hours vs. 6–8 hours).

  • Conditions : 150–200°C under microwave irradiation .

Chemical Reactions Analysis

N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research has indicated that N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide exhibits promising biological activities, including:

  • Anti-inflammatory Effects : The indole moiety is known for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against solid tumors such as colon and lung cancers. Its structural components may allow it to modulate cancer-related cellular pathways .
  • Antimicrobial Activity : The compound's unique structure may enable it to interact with microbial targets, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of structurally similar compounds to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, highlighting the potential for further development into therapeutic agents for solid tumors .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Several derivatives exhibited potent inhibitory effects, suggesting that modifications to the original structure could enhance activity against specific pathogens .

Potential Applications in Drug Development

Given its diverse biological activities, this compound has several potential applications in drug development:

Application AreaPotential Uses
OncologyTreatment of solid tumors (e.g., colon cancer)
Infectious DiseasesDevelopment of new antimicrobial agents
Inflammatory ConditionsAnti-inflammatory therapies

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes involved in inflammatory pathways. These interactions lead to modulation of cellular signaling pathways, resulting in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Their Implications

The following table summarizes key structural analogs, their substitutions, molecular weights, and observed or inferred biological activities:

Compound Name / CAS RN Pyridazinone Substituent Indole Substituent Molecular Weight Notable Features / Activities References
Target Compound (1324086-94-3) Thiophen-2-yl 1H-Indol-1-yl (ethyl-linked) 408.4 (C₂₁H₁₇N₅O₂S) Hypothesized enhanced metabolic stability due to thiophene; potential kinase inhibition inferred from pyridazinone core .
N-[2-(1H-Indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide (1235643-00-1) 3-Methyl 1H-Indol-3-yl (ethyl-linked) 310.35 (C₁₇H₁₈N₄O₂) Indole-3-yl orientation may alter receptor binding; methyl group on pyridazinone could reduce steric hindrance .
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (1796959-20-0) Thiophen-2-yl replaced with pyridin-2-yl thiazole 1H-Indol-1-yl (ethyl-linked) 428.5 (C₂₂H₁₆N₆O₂S) Thiazole-pyridine substitution may improve solubility; potential for kinase inhibition (e.g., JAK/STAT pathways) .
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide (1324086-23-8) 3-Methoxyphenyl 6-Chloro-1H-indol-1-yl (ethyl-linked) 436.9 (C₂₃H₂₁ClN₄O₃) Chloro-indole and methoxyphenyl groups may enhance cytotoxicity; methoxy group could improve membrane permeability .
2-(1H-Indol-3-yl)-N-(2-(6-oxopyridazin-1-yl)ethyl)acetamide (1209323-62-5) None (unsubstituted pyridazinone) 1H-Indol-3-yl (ethyl-linked) 298.3 (C₁₅H₁₄N₄O₂) Simplified structure with unsubstituted pyridazinone; potential for antioxidant activity, as seen in hydroxyimino-indole analogs .

Key Observations

  • Thiophene vs. Aryl Substitutions : The target compound’s thiophen-2-yl group distinguishes it from analogs with phenyl (e.g., 3-methoxyphenyl in ) or heteroaryl (e.g., pyridin-2-yl thiazole in ) substitutions. Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in enzymes like cyclooxygenase (COX) or kinases .
  • Indole Positional Isomerism: Substitution at indole-1-yl (target compound) vs. Indole-3-yl derivatives are prevalent in serotonin receptor ligands, whereas indole-1-yl may favor alternative binding modes.
  • Biological Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., chloro-indole in ) show enhanced cytotoxicity, possibly due to increased electrophilicity. Antioxidant activity is noted in hydroxyimino-indole acetamides , suggesting that redox properties depend on substituents beyond the pyridazinone core.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1226426-80-7

The compound features a heterocyclic structure with indole, thiophene, and pyridazine moieties, which contribute to its unique chemical properties and interactions with biological targets .

This compound exhibits promising biological activities through various mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with enzymes involved in critical biological pathways, potentially modulating their activity. This interaction is vital for understanding its therapeutic potential.
  • Anticancer Properties : The indole moiety is particularly significant due to its known pharmacological properties, including anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which are essential for treating various inflammatory diseases.

Comparative Activity

To provide context on its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamideIndole and pyridazine ringsMethoxyethyl substitution enhances solubility
5r (from a study on indole derivatives)Indole core with various substitutionsDemonstrated potent activity against HepG2 cells
2-adamantane-based indole derivativesAdamantane fused with indoleUnique scaffold that may enhance biological interactions

The distinct combination of indole, thiophene, and pyridazine structures in this compound may confer unique pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features:

  • Indole moiety : Aromatic heterocycle known for interactions with biological targets like serotonin receptors .
  • Pyridazinone core (6-oxopyridazine): Electron-deficient ring enabling hydrogen bonding and π-π stacking with enzymes .
  • Thiophene substituent : Enhances lipophilicity and may modulate metabolic stability .
  • Acetamide linker : Provides flexibility for target binding and structural diversification .
    Methodological Insight : Use NMR and X-ray crystallography to confirm spatial arrangement. Computational tools (e.g., molecular docking) can predict interactions with targets like kinases or proteases .

Basic: What synthetic routes are commonly employed for this compound?

A typical multi-step synthesis involves:

Pyridazinone core formation : Cyclocondensation of diketones with hydrazines .

Thiophene substitution : Suzuki-Miyaura coupling to introduce the thiophenyl group at position 3 .

Indole-ethylamine attachment : Nucleophilic acyl substitution or amide coupling reactions .

Acetamide linkage : Carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography .

Advanced: How can synthetic yields be improved while minimizing side reactions?

  • Temperature control : Lower temperatures (0–5°C) during amide coupling reduce epimerization .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiophene functionalization .
  • Solvent optimization : Use DMF for polar intermediates or THF for non-polar steps to enhance solubility .
  • Purification : Employ preparative HPLC for final compound isolation (>95% purity) .

Basic: What in vitro assays are recommended for initial biological screening?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., SK-OV-3, DU-145) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., elastase) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Potential causes and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Verify via HPLC-MS; impurities >5% skew results .
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and control for passage number .
  • Statistical rigor : Replicate experiments ≥3 times and apply ANOVA for significance testing .

Advanced: How can structure-activity relationship (SAR) studies enhance potency?

  • Indole modifications : Introduce electron-withdrawing groups (e.g., -F) to improve target affinity .
  • Pyridazinone substitution : Replace thiophene with furan to alter π-stacking interactions .
  • Acetamide branching : Test methyl or ethyl groups to optimize steric bulk .
    Validation : Synthesize analogs and compare IC₅₀ values in parallel assays .

Basic: What analytical techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Assign protons and carbons, confirming regiochemistry (e.g., pyridazinone substitution) .
  • HRMS : Validate molecular formula and detect isotopic patterns .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced: What strategies identify biological targets for this compound?

  • Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates .
  • Thermal shift assay : Monitor protein denaturation to identify stabilized targets .
  • CRISPR screening : Genome-wide knockouts to pinpoint sensitivity/resistance genes .

Advanced: How can computational modeling guide mechanistic studies?

  • Molecular docking (AutoDock Vina) : Predict binding modes to kinases or GPCRs .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity .

Advanced: How to address stability issues in aqueous solutions?

  • pH adjustment : Stabilize the compound in buffers (pH 6–8) to prevent hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Degradation analysis : Use LC-MS to identify breakdown products under stress conditions (heat/light) .

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